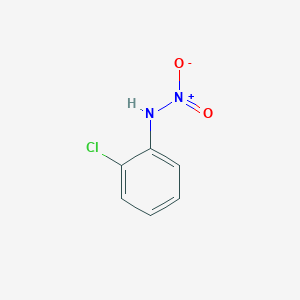
2-Chloro-nitro-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-nitro-aniline is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of aniline, where one hydrogen atom on the benzene ring is replaced by a chlorine atom and another by a nitro group. This compound is known for its applications in various fields, including the synthesis of dyes, pharmaceuticals, and corrosion inhibitors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chloro-nitro-aniline can be synthesized through several methods. One common method involves the nitration of 2-chloroaniline using a mixture of nitric acid and sulfuric acid. Another method involves the chlorination of 2-nitroaniline using acetyl chloride .
Industrial Production Methods: In industrial settings, this compound is often produced by the nitration of 2-chloroaniline. This process involves the careful control of temperature and reaction conditions to ensure high yield and purity. The reaction typically takes place in a nitration reactor, followed by purification steps such as recrystallization .
Análisis De Reacciones Químicas
Reduction Reactions
The nitro group undergoes selective reduction under specific conditions:
Chemical reduction pathways (e.g., Fe/HCl or catalytic hydrogenation) are inferred from analogous nitroaniline chemistry but require verification for this compound .
Diazotization and Azo Coupling
The amino group participates in diazotization, forming reactive intermediates:
| Reaction | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Diazonium salt formation | HNO₂, HCl, 0–5°C | 2-Chloro-4-nitrodiazonium chloride | Precursor for azo dyes via coupling with aromatics |
The presence of electron-withdrawing groups lowers the basicity of the amino group (pKa ~1–2), requiring strong acidic conditions for diazotization .
Acetylation
The amino group undergoes acetylation to form derivatives:
| Reagent | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Acetic anhydride | Reflux in acetic acid | 2-Chloro-4-nitroacetanilide | Protects -NH₂ for subsequent reactions |
Biodegradation Pathway
Rhodococcus sp. MB-P1 metabolizes 2-chloro-4-nitroaniline aerobically:
| Step | Enzyme/Process | Intermediate | Final Product |
|---|---|---|---|
| 1 | Nitroreductase | 2-Chloro-4-hydroxylaminoaniline | 4-Amino-3-chlorophenol (4-A-3-CP) |
| 2 | Dechlorination | 4-Nitroaniline | Cleavage to aliphatic metabolites |
This pathway highlights its environmental degradation potential .
Reactivity with Oxidizing Agents
2-Chloro-4-nitroaniline reacts vigorously with strong oxidizers, though specific products are undocumented. Safety data indicate incompatibility with oxidizing materials, necessitating careful handling .
Electronic Effects on Reactivity
DFT studies reveal:
Aplicaciones Científicas De Investigación
Synthesis and Industrial Applications
2.1 Pharmaceutical Intermediates
- 2-Chloro-nitro-aniline is utilized in the production of several pharmaceuticals, including anti-helminthic drugs like niclosamide. The compound is formed as a metabolite during the hydrolytic cleavage of niclosamide and is crucial for synthesizing other pharmaceutical agents .
2.2 Dye Manufacturing
- The compound serves as an intermediate in the dye industry, particularly for producing disperse and basic dyes. Its ability to form stable bonds with dye matrices makes it valuable for colorants used in textiles .
2.3 Agrochemicals
- In agriculture, this compound is used to manufacture agrochemicals, including pesticides and herbicides. Its effectiveness in controlling pests contributes to its demand in agricultural applications .
Environmental Applications
3.1 Biodegradation Studies
- Research has shown that this compound can be degraded by specific bacterial strains, such as Rhodococcus sp., which utilize it as a carbon source. This biodegradation pathway highlights its potential for bioremediation efforts in contaminated environments .
3.2 Mutagenicity and Environmental Impact
- Studies indicate that this compound exhibits mutagenic properties when tested on Salmonella typhimurium, although its potency is lower compared to other compounds like niclosamide . The environmental release of this compound raises concerns regarding its impact on ecosystems and human health.
Case Studies
Mecanismo De Acción
The mechanism of action of 2-Chloro-nitro-aniline involves its interaction with various molecular targets. For instance, in biological systems, it can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes .
Comparación Con Compuestos Similares
- 4-Chloro-2-nitroaniline
- 2-Nitroaniline
- 4-Nitroaniline
Comparison: 2-Chloro-nitro-aniline is unique due to the presence of both chlorine and nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions compared to 2-nitroaniline. Additionally, the presence of the chlorine atom enhances its utility in the synthesis of more complex molecules .
Propiedades
Fórmula molecular |
C6H5ClN2O2 |
|---|---|
Peso molecular |
172.57 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)nitramide |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-3-1-2-4-6(5)8-9(10)11/h1-4,8H |
Clave InChI |
DEMFFWAHNABLQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















